molecular formula C10H12BrNO B12434206 4-Bromo-2-methyl-benzimidic acid ethyl ester CAS No. 887592-04-3

4-Bromo-2-methyl-benzimidic acid ethyl ester

Cat. No.: B12434206
CAS No.: 887592-04-3
M. Wt: 242.11 g/mol
InChI Key: WRLPZYAFBNEWHJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-benzimidic acid ethyl ester is an organic compound with the molecular formula C10H11BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-benzimidic acid ethyl ester typically involves the reaction of 4-bromo-2-methylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-benzimidic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Benzimidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole compounds.

Scientific Research Applications

4-Bromo-2-methyl-benzimidic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-benzimidic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: A precursor in the synthesis of 4-Bromo-2-methyl-benzimidic acid ethyl ester.

    4-Bromo-2-ethylbenzoic acid ethyl ester: A similar compound with an ethyl group instead of a methyl group.

    Benzoic acid, 4-bromo-, methyl ester: Another ester derivative with a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

887592-04-3

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

ethyl 4-bromo-2-methylbenzenecarboximidate

InChI

InChI=1S/C10H12BrNO/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6,12H,3H2,1-2H3

InChI Key

WRLPZYAFBNEWHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)Br)C

Origin of Product

United States

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